2,3,4-Tri-O-benzyl-L-fucopyranose

説明

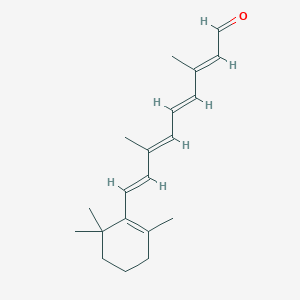

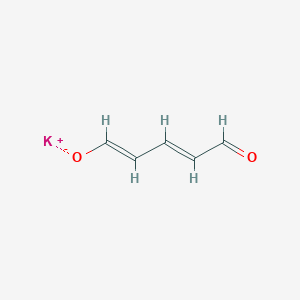

2,3,4-Tri-O-benzyl-L-fucopyranose is a synthetic derivative of L-fucopyranose, where the hydroxyl groups at the 2, 3, and 4 positions have been modified with benzyl groups. This modification enhances its chemical stability and makes it a versatile intermediate for the synthesis of complex carbohydrates and oligosaccharides.

Synthesis Analysis

The synthesis of related compounds often involves the acetylation of L-fucose, followed by specific reactions to introduce benzyl groups at the desired positions. For example, the synthesis of 2-O-α-L-fucopyranosyl-L-fucopyranose, a related compound, involves acetylation followed by benzyl protection and subsequent glycosylation reactions to form disaccharides (Flowers, Levy, & Sharon, 1967).

Molecular Structure Analysis

The molecular structure of derivatives, like 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-D-glucopyranose, has been studied using X-ray diffraction, revealing detailed information about their crystalline structure and the spatial arrangement of protective groups (Brito-Arias et al., 2009).

科学的研究の応用

Synthesis of Sialyl Le(x) Ganglioside Analogues : Methyl thioglycoside derivatives of 2-, 3-, and 4-deoxy-L-fucopyranose, related to 2,3,4-Tri-O-benzyl-L-fucopyranose, have been used as glycosyl donors for synthesizing sialyl Le(x) ganglioside analogues. These analogues have modified alpha-L-fucopyranosyl moieties, indicating potential applications in developing therapeutic compounds (Hasegawa et al., 1994).

Synthesis of Modified Glucopyranosides : The compound has been used in the synthesis of benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-4-O-(2,3,4-tri-O-benzyl-L-fucopyranosyl)-D-glucopyranose, demonstrating its utility in creating structurally complex sugars (Jacquinet & Sinaÿ, 1975).

Synthesis of Benzyl Glucopyranosides and Mannopyranosides : An efficient synthesis method for benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside has been developed, showcasing the compound's role in selective derivatization of sugars (Lu et al., 2005).

Glycosylation of Amino Acids : Trifluoromethanesulfonic anhydride has been shown to effectively synthesize alpha and beta O-glycosyl-L-serine, -L-threonine, and -L-hydroxyproline using compounds like 2,3,4-Tri-O-benzyl-L-fucopyranose, highlighting its role in glycosylation processes (Lacombe et al., 1981).

Synthesis of Disaccharides and Oligosaccharides : Various studies have used 2,3,4-Tri-O-benzyl-L-fucopyranose for synthesizing complex disaccharides and oligosaccharides. These include the synthesis of compounds found in fucoidin, blood-group substances, and other biologically significant sugars (Flowers et al., 1967; Jain & Matta, 1990; Jacquinet & Sinaÿ, 1979).

Pharmaceutical Applications : The synthesis of derivatives like di-O-glycosyl derivatives of methyl alpha-L-rhamnopyranoside indicates potential pharmaceutical applications of 2,3,4-Tri-O-benzyl-L-fucopyranose in creating drug molecules (Nifant'ev et al., 1992).

Enzymatic Catalysis in Digitalis lanata : In a study, enzymes from Digitalis lanata catalyzed the transfer of D-fucose from synthetic UDP-D-fucose, synthesized using 2,3,4-Tri-O-benzyl-L-fucopyranose, to cardenolide aglycones, hinting at its role in biosynthetic pathways (Faust et al., 1994).

特性

IUPAC Name |

(3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24+,25+,26-,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAQXZMHYZXWBZ-OGPNLZSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Tri-O-benzyl-L-fucopyranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)